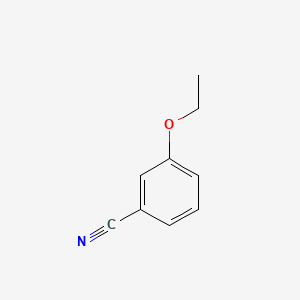

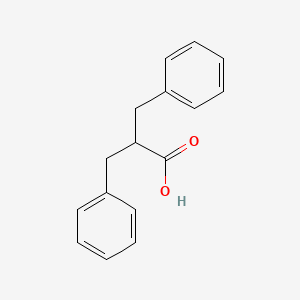

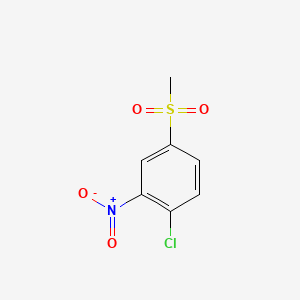

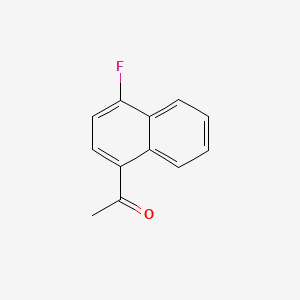

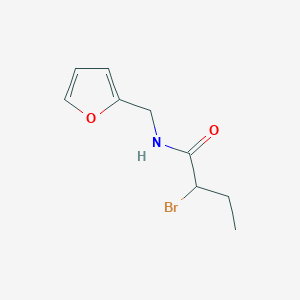

2-bromo-N-(2-furylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related furyl compounds involves the use of Grignard reagents, as seen in the preparation of 2-furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide. These reagents are prepared using an activated magnesium-copper alloy and can react with various substrates to yield products like rosefuran and sesquirosefuran . Although the synthesis of 2-bromo-N-(2-furylmethyl)butanamide is not explicitly described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated using Hartree-Fock (HF) and density functional theory (DFT) calculations. The optimized bond lengths and angles obtained by the HF method showed good agreement with experimental values, and the B3LYP functional was found to be superior for molecular problems . This suggests that computational methods could be used to predict the molecular structure of 2-bromo-N-(2-furylmethyl)butanamide.

Chemical Reactions Analysis

Furyl compounds exhibit a range of reactions with nucleophiles and active methylene compounds. For instance, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide reacts with nucleophiles to afford substitution products and with enolates to yield pyrazole derivatives . Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, when brominated, can react with secondary amines, sodium butylthiolate, and potassium thiocyanate to form various products . These reactions highlight the reactivity of the furyl moiety and suggest that 2-bromo-N-(2-furylmethyl)butanamide could also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl compounds can be inferred from their reactivity patterns and molecular structures. The presence of the furyl group can influence the electron distribution and reactivity of the molecule. For example, the regio-controlled prenylation and geranylation of 3-furylmethylmagnesium bromide demonstrate the selectivity in forming substituted furans . The physical properties such as melting points, boiling points, and solubility would depend on the specific functional groups present in the molecule. However, these properties for 2-bromo-N-(2-furylmethyl)butanamide are not directly reported in the provided papers.

Safety And Hazards

While specific safety and hazard information for “2-bromo-N-(2-furylmethyl)butanamide” is not available, general safety measures for handling similar compounds include avoiding breathing in dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKOBRBIUBVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-furylmethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.